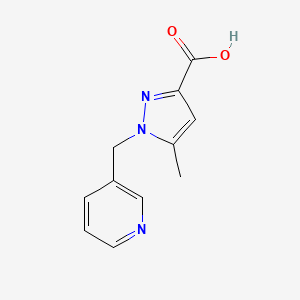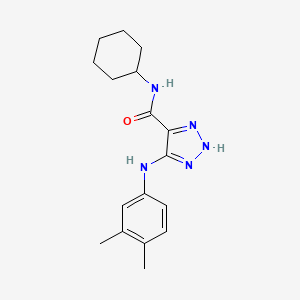![molecular formula C8H12ClNO B2749351 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride CAS No. 2137094-13-2](/img/structure/B2749351.png)
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Phosphorus-Nitrogen Compounds and Their Biological Activities
Phosphorus-nitrogen compounds, including spirocyclic phosphazene derivatives, have been synthesized and evaluated for their structural properties, biological activities, and interactions with DNA. These compounds demonstrate significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. The studies involve detailed structural investigations, including X-ray crystallography, to understand their mode of action and interaction with biological targets (Işıklan et al., 2010).
Mechanism of Formation of Chlorinated Compounds
Research on the formation of chlorinated polycyclic aromatic hydrocarbons during combustion processes sheds light on the environmental impact of organic chlorides. Understanding the chlorination mechanisms of aromatic compounds during combustion can inform the development of cleaner combustion technologies and strategies for mitigating environmental pollution (Miyake et al., 2017).
Heterocyclic Compounds as Anion Receptors
Aryl-substituted oligopyrroles have been studied for their ability to act as anion receptors, forming supramolecular organogels. These findings have implications for the design of novel materials with specific ion recognition capabilities, potentially useful in sensors, separation processes, and nanotechnology applications (Maeda et al., 2007).
Intramolecular Hydrogen Bonding in Cycloalkanones
The study of pyrrolylmethylidene derivatives of cycloalkanones explores the role of intramolecular hydrogen bonding in stabilizing certain molecular conformations. This research provides insights into the design of molecular sensors and the development of novel organic compounds with tailored properties for specific applications (Sigalov et al., 2015).
Halogen Bonding in Wagner-Meerwein Rearrangement Products
The formation of halogenated Wagner-Meerwein rearrangement products highlights the significance of halogen bonding in organic synthesis. Understanding these interactions can guide the synthesis of complex organic molecules and materials with specific structural and functional characteristics (Zubkov et al., 2018).
Properties
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-4-6-2-1-3-7(6)5-10/h6-7H,1-5H2/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPKEDQLDGICOB-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)
![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2749278.png)
![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2749281.png)
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2749288.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2749291.png)
